Enhanced Functional Potency vs. L-AP4 in Native Synaptic Preparations
In a direct head-to-head comparison using a rat corticostriatal slice preparation, Dexfosfoserine (L-SOP) demonstrated significantly greater potency than the classical group III agonist L-AP4 in depressing excitatory synaptic transmission. The EC50 value for L-SOP was 0.89 µM, representing an 11.2-fold higher potency compared to L-AP4 (EC50 = 9.95 µM) [1].
| Evidence Dimension | Functional potency (EC50) for depression of excitatory postsynaptic potentials (EPSPs) |
|---|---|
| Target Compound Data | EC50 = 0.89 µM |
| Comparator Or Baseline | L-AP4 (L-2-amino-4-phosphonobutyrate): EC50 = 9.95 µM |
| Quantified Difference | 11.2-fold higher potency (lower EC50) |
| Conditions | Rat corticostriatal slice preparation; intracellular recordings of EPSPs evoked by cortical stimulation |
Why This Matters
For researchers modeling synaptic depression or neuroprotection, L-SOP's lower EC50 translates to a more potent tool, requiring less compound to achieve the same biological effect, thereby reducing potential off-target effects and experimental cost.
- [1] Pisani, A., Calabresi, P., Centonze, D., Bernardi, G. Activation of group III metabotropic glutamate receptors depresses glutamatergic transmission at corticostriatal synapse. Neuropharmacology 36(6): 845-851, 1997. View Source
